2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of this compound is related to the Ultrasonic-Assisted Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol . The synthesis procedure of 4-chloro-1-phenyl-1H-pyrazolo [3,4-d]pyrimidine (IV) was done according to literature , with a yield of 93.31%, mp 134–136°C, and exact mass: 230.04 .Molecular Structure Analysis
Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and like a bioisostere of natural purine .科学的研究の応用
Anti-Inflammatory Applications
The compound has been studied for its anti-inflammatory properties . In particular, derivatives of the compound showed significant anti-inflammatory activity, comparable to that of indomethacin, a commonly used anti-inflammatory drug . This suggests potential applications in the treatment of conditions characterized by inflammation.
Ulcerogenicity Studies
The compound has also been involved in ulcerogenicity studies . Some derivatives of the compound were found to have minimal ulcerogenic effects, which is a desirable characteristic in the development of new anti-inflammatory drugs .
CDK2 Inhibition
The compound has been investigated as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment . The compound and its derivatives showed significant inhibitory activity against CDK2 .
Anticancer Applications
In line with its CDK2 inhibitory activity, the compound has potential applications in cancer treatment . Some derivatives of the compound showed superior cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .
Cell Cycle Alteration
One of the derivatives of the compound was found to significantly alter cell cycle progression . This suggests potential applications in the development of drugs that target the cell cycle, a common strategy in cancer treatment .
Apoptosis Induction
The compound has been studied for its ability to induce apoptosis, or programmed cell death . This is a desirable characteristic in the development of anticancer drugs, as it can lead to the death of cancer cells .
作用機序
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidines, have been reported to inhibit eukaryotic protein kinases . These kinases play a crucial role in cellular processes and are key contributors to cancer progression .
Mode of Action
Related pyrazolo[3,4-d]pyrimidines have been reported to inhibit cyclin-dependent kinases (cdks), which are responsible for phosphorylation of key components for cell proliferation . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
The inhibition of cdks by related compounds can affect multiple cellular processes, including cell cycle progression and apoptosis . These processes are critical for the growth and survival of cells, and their disruption can lead to the death of cancer cells .
Pharmacokinetics
It’s worth noting that the most potent compounds from a similar series have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that these compounds are likely to maintain drug-likeness during lead optimization .
Result of Action
Related compounds have shown significant in vitro activity against certain strains of mycobacterium tuberculosis . Moreover, some pyrazolo[3,4-d]pyrimidines have shown superior cytotoxic activities against certain cell lines .
特性
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-13-5-4-8-15(9-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-6-2-1-3-7-14/h1-10,12H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRCBVFRKXVBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。